molecular formula C21H21ClN2O4 B14445747 Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate CAS No. 76578-39-7

Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate

Cat. No.: B14445747
CAS No.: 76578-39-7
M. Wt: 400.9 g/mol
InChI Key: GCIFBKFBVYLJNC-UHFFFAOYSA-N
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Description

Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate is a chemical compound that belongs to the class of aromatic ethers and quinoxaline derivatives It is characterized by the presence of a butyl ester group attached to a phenoxypropanoic acid moiety, which is further substituted with a 6-chloroquinoxalin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate typically involves the esterification of 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoic acid with butanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its butyl ester group, which can influence its solubility, reactivity, and biological activity compared to its ethyl ester analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

76578-39-7

Molecular Formula

C21H21ClN2O4

Molecular Weight

400.9 g/mol

IUPAC Name

butyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate

InChI

InChI=1S/C21H21ClN2O4/c1-3-4-11-26-21(25)14(2)27-16-6-8-17(9-7-16)28-20-13-23-19-12-15(22)5-10-18(19)24-20/h5-10,12-14H,3-4,11H2,1-2H3

InChI Key

GCIFBKFBVYLJNC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl

Origin of Product

United States

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